molecular formula C12H16BrNOS B8083287 (R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8083287
M. Wt: 302.23 g/mol
InChI Key: LJYVHAAXTPZBPB-SCZPIIQISA-N
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Description

®-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is characterized by the presence of a bromophenyl group and a sulfinamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with an aldehyde or ketone containing a 3-bromophenyl group. The reaction is often carried out under mild conditions using a suitable solvent such as dichloromethane or toluene, and a catalyst like titanium tetrachloride or boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

®-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions it participates in. The sulfinamide moiety can coordinate with metal catalysts, facilitating enantioselective transformations. The bromophenyl group can participate in various interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can significantly influence its reactivity and the outcome of reactions it is involved in. This positional specificity can lead to different stereochemical outcomes compared to its analogs .

Properties

IUPAC Name

(NE,R)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/b14-9+/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYVHAAXTPZBPB-SCZPIIQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[S@](=O)C(C)(C)C)/C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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